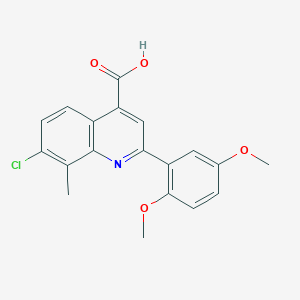

7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid

Description

7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a chloro group at the 7th position, two methoxy groups at the 2nd and 5th positions of the phenyl ring, and a carboxylic acid group at the 4th position of the quinoline ring

Properties

IUPAC Name |

7-chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-10-15(20)6-5-12-13(19(22)23)9-16(21-18(10)12)14-8-11(24-2)4-7-17(14)25-3/h4-9H,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMXLJAJNHCRNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=C(C=CC(=C3)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801159090 | |

| Record name | 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801159090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847503-17-7 | |

| Record name | 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847503-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801159090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedländer Synthesis Approach

- Starting Materials: 2,5-dimethoxyaniline or related substituted anilines and appropriately substituted aldehydes or ketones.

- Reaction: Condensation under acidic catalysis to form an intermediate, followed by cyclization to yield the quinoline scaffold.

- Functionalization: Subsequent oxidation of methyl groups to carboxylic acid at the 4-position.

- Example: For related compounds, 7-chloro-8-methylquinoline derivatives are synthesized starting from 7-chloro-8-methylquinoline and dimethoxyaniline derivatives, undergoing Friedländer condensation and oxidation steps.

Improved Pfitzinger Reaction

- Starting Materials: Isatin derivatives and N,N-dimethylenaminones.

- Catalysts and Conditions: TMSCl (trimethylsilyl chloride) promoted reaction in alcohols or water.

- Process: One-step esterification and cyclization yielding quinoline-4-carboxylic esters or acids.

- Advantages: Mild conditions, good functional group tolerance, operational simplicity, and scalability.

- Relevance: This method can be adapted for chloro- and methyl-substituted quinolines with dimethoxyphenyl groups.

Base-Mediated Ring Opening and Condensation (Industrial Scale)

- Starting Material: Isatin derivative.

- Steps:

- Ring opening of isatin under strong basic conditions (e.g., sodium hydroxide) with acetone to form 2-toluquinoline-4-carboxylic acid intermediate.

- Addition reaction with phenylformic acid derivatives to introduce the aryl substituent.

- Dehydration under acid anhydride (e.g., acetic anhydride) conditions.

- Oxidation using strong oxidizers such as potassium permanganate to form quinoline dicarboxylic acid.

- Decarboxylation to yield the target quinoline-4-carboxylic acid derivative.

- Conditions: Mild temperatures (25-125 °C), aqueous or mixed solvent systems, and controlled pH adjustments.

- Outcome: High yield, cost-effective, and suitable for industrial production.

- Example: This approach is documented for Cinchonic acid derivatives, structurally related to the target compound, and can be adapted for 7-chloro and 2,5-dimethoxyphenyl substitutions.

Detailed Stepwise Synthesis Example (Adapted for Target Compound)

Alternative Synthetic Techniques

Continuous Flow Microreactor Synthesis

- Utilizes magnesiation of 7-chloroquinolines under mild conditions.

- Enables functionalization at the 8-position and introduction of aldehyde groups via quenching with benzaldehyde.

- Offers improved yields (up to 92%) and scalability compared to batch processes.

- Potentially adaptable for the introduction of 2,5-dimethoxyphenyl substituents via electrophilic quenching.

Summary of Advantages and Considerations

| Preparation Method | Advantages | Limitations/Notes |

|---|---|---|

| Friedländer Synthesis | Straightforward, well-established | Multi-step, requires careful control of conditions |

| Improved Pfitzinger Reaction | Mild, one-step esterification and cyclization, scalable | Requires specific starting materials (isatins, dimethylenaminones) |

| Base-Mediated Ring Opening (Industrial) | Cost-effective, high yield, mild conditions | Multiple steps, requires strong oxidizers |

| Continuous Flow Microreactor | High yield, scalable, fast reactions | Requires specialized equipment |

Research Findings and Analytical Data

- Yields: Industrial methods report yields up to 99% for intermediates and high purity final products.

- Purification: Typically involves filtration, pH adjustment, and chromatographic techniques.

- Characterization: Confirmed by melting point (e.g., 238-240 °C for intermediates), 1H-NMR spectra, and IR analysis.

- Functional Group Tolerance: The methods tolerate chloro, methyl, and methoxy substituents without degradation.

- Scalability: The base-mediated and Pfitzinger methods are suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

Oxidation Products: Quinoline derivatives with ketone or aldehyde groups.

Reduction Products: Alcohol or aldehyde derivatives of the quinoline ring.

Substitution Products: Quinoline derivatives with substituted amine or thiol groups.

Scientific Research Applications

7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Biological Research: The compound is used as a probe to study the interactions between proteins and small molecules.

Industrial Applications: It is used in the synthesis of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, the compound is known to inhibit enzymes such as topoisomerase and kinases, which are crucial for DNA replication and cell division. By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to the inhibition of cancer cell growth. Additionally, the compound’s methoxy groups enhance its ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride: This compound is similar in structure but contains a carbonyl chloride group instead of a carboxylic acid group.

2,5-Dimethoxyphenylquinoline: Lacks the chloro and carboxylic acid groups but shares the quinoline and methoxyphenyl structure.

8-Methylquinoline-4-carboxylic acid: Similar quinoline structure but lacks the chloro and methoxyphenyl groups.

Uniqueness

7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid is unique due to the combination of its chloro, methoxy, and carboxylic acid groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. The presence of the chloro group enhances its reactivity in substitution reactions, while the methoxy groups contribute to its stability and solubility.

Biological Activity

7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C19H16ClNO4

- Molecular Weight : 357.79 g/mol

- CAS Number : 847503-17-7

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It has been shown to inhibit specific kinases involved in cell proliferation and survival pathways, making it a candidate for cancer therapy.

Key Mechanisms:

- Kinase Inhibition : The compound exhibits selective inhibition against certain kinases, which are crucial for cancer cell signaling.

- Cell Cycle Arrest : It has been demonstrated to induce cell cycle arrest in the G1 phase, preventing cancer cells from progressing to DNA replication.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, enhancing its potential as an anticancer agent.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Assay Type | Result Description |

|---|---|

| Kinase Inhibition | Selective inhibition against Aurora A kinase |

| Cell Cycle Analysis | Induced G1 phase arrest in MCF-7 cells |

| Apoptosis Assay | Increased early and late apoptosis rates |

Case Study: MCF-7 Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, the compound was tested for its effects on cell viability and apoptosis:

- IC50 Value : The compound exhibited an IC50 value that indicates effective inhibition of cell growth.

- Flow Cytometry Results : Analysis revealed a significant increase in apoptotic cells compared to control groups.

Table: Apoptosis Induction in MCF-7 Cells

| Viability | Control (%) | Compound (%) |

|---|---|---|

| Intact Cells | 98.48 | 97.83 |

| Early Apoptosis | 0.08 | 0.1 |

| Late Apoptosis | 0.68 | 0.81 |

| Necrosis | 0.76 | 1.26 |

| Total Death | 1.52 | 2.16 |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example, temperature (e.g., 80–120°C for cyclization steps) and solvent choice (polar aprotic solvents like DMF or THF) significantly influence yield and purity. Microwave-assisted synthesis or continuous flow reactors can enhance efficiency by reducing reaction time and byproduct formation. Post-reaction purification via column chromatography or recrystallization is critical to isolate the target compound. Monitoring via TLC or HPLC ensures reaction progression .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions and aromatic ring configurations. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like carboxylic acid (-COOH) and methoxy (-OCH₃). X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Q. What methodologies are employed to assess its biological activity in early-stage research?

- Methodological Answer : In vitro assays include enzyme inhibition studies (e.g., kinase or protease targets) using fluorogenic substrates or ELISA. Antimicrobial activity is tested via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains. Cytotoxicity is evaluated using cell viability assays (e.g., MTT or SRB) in cancer cell lines. Dose-response curves and IC₅₀ calculations provide quantitative activity metrics .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's bioactivity?

- Methodological Answer : Systematic modifications to the quinoline core (e.g., halogen substitution at position 7) or phenyl ring (e.g., methoxy vs. methyl groups) are tested. Quantitative SAR (QSAR) models correlate structural descriptors (e.g., logP, polar surface area) with activity. For instance, replacing chlorine with fluorine may enhance metabolic stability, while bulkier substituents on the phenyl ring could improve target binding affinity .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, serum concentration) or compound purity. Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Replicate studies with rigorously characterized batches (≥95% purity via HPLC) and standardized protocols (e.g., CLIA guidelines) .

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

- Methodological Answer : Scale-up often faces issues like exothermic reactions or solvent volume constraints. Transitioning from batch to continuous flow reactors improves heat dissipation and mixing efficiency. Solvent recovery systems reduce waste. Process analytical technology (PAT) monitors critical parameters (e.g., temperature gradients) in real-time .

Q. How can researchers validate analytical methods for purity assessment under diverse conditions?

- Methodological Answer : Develop a validated HPLC protocol with a C18 column and gradient elution (e.g., water:acetonitrile with 0.1% TFA). Assess method robustness via forced degradation studies (heat, light, acid/base exposure). Use LC-MS to identify degradation products. Establish acceptance criteria (e.g., ≥95% purity) per ICH guidelines .

Q. What experimental approaches elucidate the reaction mechanisms of this compound in catalytic processes?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in carboxylate groups) tracks reaction pathways. Kinetic studies (e.g., rate determination under varying temperatures) identify rate-limiting steps. Computational modeling (DFT or MD simulations) predicts transition states and intermediates. Spectroscopic trapping of intermediates (e.g., using freeze-quench techniques) provides mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.